molecular formula C8H17NO2S B1317022 (R)-2-Amino-3-(tert-pentylthio)propanoic acid CAS No. 312746-71-7

(R)-2-Amino-3-(tert-pentylthio)propanoic acid

Cat. No. B1317022
M. Wt: 191.29 g/mol
InChI Key: RZKQYQDZHWKJKY-LURJTMIESA-N
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Description

“®-2-Amino-3-(tert-pentylthio)propanoic acid” is a compound that contains an amino group (-NH2), a carboxylic acid group (-COOH), and a tert-pentylthio group. The “R” in its name indicates the configuration of the chiral center in the molecule .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It has a chiral center at the 2nd carbon atom, an amino group at the 2nd carbon, a tert-pentylthio group at the 3rd carbon, and a carboxylic acid group at the end of the propyl chain .


Chemical Reactions Analysis

The compound contains functional groups that are known to participate in various chemical reactions. The amino group can engage in reactions typical of amines, the carboxylic acid group can participate in acid-base reactions, and the thioether group may undergo oxidation and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino and carboxylic acid groups would likely make it more soluble in polar solvents .

Scientific Research Applications

Enantioselective Synthesis

Research on the enantioselective synthesis of neuroexcitants, such as ATPA analogues, showcases the relevance of chiral amino acids like (R)-2-Amino-3-(tert-pentylthio)propanoic acid. The synthesis processes often aim to achieve high enantiomeric excesses, highlighting the importance of precise stereochemical control in the creation of compounds with potential neuroexcitatory activity (Pajouhesh et al., 2000).

Precursors for Natural Products

The compound has been explored as a key intermediate in the synthesis of biotin, a critical vitamin in metabolic processes. The synthesis from L-cystine demonstrates its utility in the biosynthesis of essential biomolecules, including fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014).

Antibacterial Activity

A derivative isolated from garlic showed antibacterial activity against antibiotic-resistant strains of Staphylococcus aureus, indicating the potential of (R)-2-Amino-3-(tert-pentylthio)propanoic acid and its analogues in developing new antibacterial agents (Meiyun Zhou et al., 2014).

Heterocyclisation

The compound's derivatives have been synthesized through one-pot, three-component reactions, leading to (R)-2-thioxothiazolidine-4-carboxylic acid. This synthesis pathway underscores its versatility in creating structurally diverse molecules with potential pharmaceutical applications (R. Mohebat, Elahe Kafrizi, 2014).

Enzymatic Preparation

Enzymatic routes have been explored for the preparation of (S)-amino acids from racemic mixtures, demonstrating the biocatalytic potential of amino acids in synthesizing antidiabetic drug candidates (Yijun Chen et al., 2011).

Future Directions

The study of this compound could be of interest in various fields, including medicinal chemistry, materials science, and biochemistry. Its unique combination of functional groups could make it a useful building block in the synthesis of more complex molecules .

properties

IUPAC Name

(2R)-2-amino-3-(2-methylbutan-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-4-8(2,3)12-5-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKQYQDZHWKJKY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572994
Record name S-(2-Methylbutan-2-yl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(tert-pentylthio)propanoic acid

CAS RN

312746-71-7
Record name S-(2-Methylbutan-2-yl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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